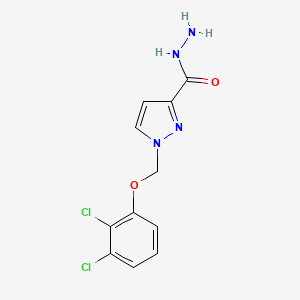

1-((2,3-Dichlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide

Description

1-((2,3-Dichlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide is a pyrazole-based compound featuring a dichlorophenoxy methyl group and a carbohydrazide moiety. Its molecular formula is C₁₁H₁₀Cl₂N₄O₂, with a molar mass of 313.13 g/mol. This compound is of interest in medicinal and agrochemical research due to the pharmacological versatility of pyrazole derivatives .

Structure

3D Structure

Properties

IUPAC Name |

1-[(2,3-dichlorophenoxy)methyl]pyrazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N4O2/c12-7-2-1-3-9(10(7)13)19-6-17-5-4-8(16-17)11(18)15-14/h1-5H,6,14H2,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBMJTYFEMFWDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OCN2C=CC(=N2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301152782 | |

| Record name | 1-[(2,3-Dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301152782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004193-84-3 | |

| Record name | 1-[(2,3-Dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004193-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2,3-Dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301152782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-((2,3-Dichlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2,3-dichlorophenol with chloromethyl methyl ether to form 2,3-dichlorophenoxymethyl chloride. This intermediate is then reacted with 1H-pyrazole-3-carbohydrazide under basic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-((2,3-Dichlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-((2,3-Dichlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-((2,3-Dichlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Key Observations :

Stability and Reactivity

- Halogen Effects : Bromine in the analog may confer higher metabolic stability compared to chlorine due to stronger C–Br bonds, whereas chlorine’s smaller size could improve target binding .

- Hydrazide Stability : The carbohydrazide group may be prone to hydrolysis under acidic conditions, unlike the more stable ester groups in and compounds .

Biological Activity

1-((2,3-Dichlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₁₃H₁₃Cl₂N₃O₂

- CAS Number : 1004193-01-4

This structure features a dichlorophenoxy group which is critical for its biological activity.

Biological Activity Overview

The biological activities of pyrazole derivatives, including this compound, have been extensively studied. The following sections summarize key findings regarding its pharmacological properties.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown:

- Inhibition of Tumor Growth : Studies demonstrate that related compounds can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. For example, one study reported an IC₅₀ value of 49.85 µM for a related pyrazole derivative against A549 cells .

- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest. The presence of electron-withdrawing groups like chlorine enhances the activity by stabilizing the compound's interaction with target proteins involved in cell proliferation .

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives are recognized for their anti-inflammatory effects. Research has shown:

- Inhibition of Inflammatory Mediators : Compounds within this class can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. For instance, certain derivatives have demonstrated comparable anti-inflammatory activity to established drugs like indomethacin .

Case Studies and Research Findings

| Study | Findings | IC₅₀ Value |

|---|---|---|

| Xia et al. (2022) | Significant apoptosis in A549 cells | 49.85 µM |

| Fan et al. (2022) | Induced autophagy without apoptosis in NCI-H460 cells | 0.95 nM |

| Sun et al. (2022) | Inhibition of CDK2 with significant cytotoxicity across multiple cancer cell lines | 25 nM |

These studies illustrate the compound's potential as a therapeutic agent in oncology.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be enhanced by modifying its structure. Key observations include:

Q & A

Q. What are the established synthetic routes for 1-((2,3-Dichlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide, and what reaction conditions are critical for yield optimization?

The compound is synthesized via a multi-step condensation approach. A common method involves reacting 2,3-dichlorophenoxy methyl hydrazine with a pyrazole-3-carbonyl precursor under acidic or basic catalysis. Key steps include:

- Hydrazide formation : Reacting ethyl pyrazole-3-carboxylate with hydrazine hydrate to generate the carbohydrazide intermediate .

- Ether linkage introduction : Using nucleophilic substitution to attach the 2,3-dichlorophenoxy methyl group to the pyrazole core, often with K₂CO₃ as a base to deprotonate reactive sites .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Yield optimization requires strict control of temperature (60–80°C), solvent polarity (DMF or acetonitrile), and stoichiometric ratios (1:1.2 hydrazine:carbonyl precursor) .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

Key techniques include:

- NMR spectroscopy : ¹H NMR (DMSO-d₆) identifies the pyrazole ring protons (δ 6.8–7.5 ppm), dichlorophenoxy methyl group (δ 4.2–4.5 ppm), and hydrazide NH signals (δ 10.2–10.8 ppm) .

- Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) confirm the molecular formula (e.g., C₁₁H₉Cl₂N₃O₂).

- HPLC : Purity assessment using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

Q. How is the initial biological activity of this compound screened in antimicrobial or anticancer assays?

- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated via dose-response curves .

- Control compounds : Comparison with known agents (e.g., ciprofloxacin for bacteria, doxorubicin for cancer) ensures validity .

Advanced Research Questions

Q. What strategies resolve contradictions between synthetic yield and bioactivity data across studies?

Discrepancies often arise from:

- Impurity profiles : Trace solvents (e.g., DMF) or unreacted intermediates can suppress bioactivity. Use preparative HPLC to isolate high-purity batches .

- Crystallinity differences : Amorphous vs. crystalline forms may alter solubility. Conduct X-ray diffraction (XRD) and dissolution rate studies .

- Bioassay variability : Standardize protocols (e.g., cell passage number, incubation time) and include internal controls .

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound?

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinity to targets (e.g., bacterial dihydrofolate reductase). The dichlorophenoxy group’s hydrophobic interactions are critical for target engagement .

- QSAR models : Train regression models using descriptors like logP, topological polar surface area, and H-bond donors to correlate structural features with IC₅₀ values .

Q. What methodologies are used to design derivatives with enhanced pharmacokinetic properties?

- Ester prodrugs : Replace the hydrazide with methyl/ethyl esters to improve oral bioavailability .

- PEGylation : Introduce polyethylene glycol chains to the pyrazole ring for prolonged half-life .

- Metabolic stability : Incubate derivatives with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Q. How are in vivo toxicity and pharmacokinetics evaluated for this compound?

- Acute toxicity : OECD Guideline 423 tests in rodents (dose range: 50–500 mg/kg) monitor mortality and organ histopathology .

- Pharmacokinetics : LC-MS/MS quantifies plasma concentration-time profiles after IV/oral administration. Key parameters: Cₘₐₓ, t₁/₂, and bioavailability .

Methodological Notes

- Synthetic reproducibility : Replicate reactions under inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

- Data validation : Cross-validate spectral data with computational tools (e.g., ACD/Labs NMR Predictor) .

- Ethical compliance : Adhere to OECD guidelines for animal studies and obtain institutional review board (IRB) approval for cell-based assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.